4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine
Overview
Description
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both phenyl and triazole moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
- Triazole derivatives often interact with specific proteins or enzymes involved in various cellular processes. For instance, some 1,2,4-triazole derivatives exhibit antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
- In related reactions, 1,2,4-triazole derivatives have been shown to form a C-N bond between the nitrogen of the amino group and the carbonyl carbon of the target molecule. Simultaneously, a proton transfer occurs from the nitrogen to the oxygen of the C=O bond .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, influencing their activity. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. Additionally, this compound can form hydrogen bonds and van der Waals interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Moreover, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can also undergo degradation, leading to the formation of metabolites with different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses at which the compound transitions from being therapeutic to toxic, highlighting the importance of dose optimization in potential clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as glycolysis and the citric acid cycle. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways associated with this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential. Additionally, the interactions with transporters and binding proteins can affect the pharmacokinetics and bioavailability of this compound .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced through various methods, such as the reaction of phenylhydrazine with an appropriate precursor.
Formation of the Final Compound: The final step involves the coupling of the triazole ring with the phenylamine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: It is used in bioconjugation techniques to link biomolecules for various biological studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: These compounds also contain a triazole ring but with a different arrangement of nitrogen atoms.
Pyrazoles: These are five-membered heterocycles with two nitrogen atoms.
Imidazoles: Another class of five-membered heterocycles with two nitrogen atoms.
Uniqueness
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine is unique due to its specific arrangement of the triazole and phenylamine moieties, which imparts distinct chemical and biological properties. Its versatility in various applications, such as medicinal chemistry and materials science, sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(5-phenyltriazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSKUWASSDIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354773 | |
Record name | 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15966-68-4 | |
Record name | 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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